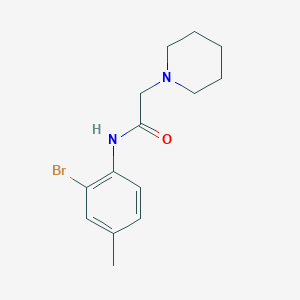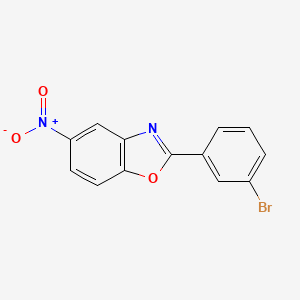![molecular formula C20H18N2O3 B5767905 N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide, also known as ANA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANA is a non-steroidal anti-inflammatory drug that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide is not fully understood. It is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation, pain, and fever. By inhibiting COX-2, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has also been shown to have antioxidant and neuroprotective effects. In addition, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has been shown to have anti-tumor effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is easy to synthesize and is relatively inexpensive. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide also has a well-established safety profile, which makes it a good candidate for preclinical studies. However, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide. One area of research is the development of new analogs of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide that have improved solubility and pharmacokinetic properties. Another area of research is the development of new formulations of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide that can be administered more easily in vivo. Finally, N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide could be studied further for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide involves several steps. The starting material is 2-naphthol, which is reacted with 2-bromoacetophenone to produce 2-(2-bromoacetyl)phenol. This intermediate is then reacted with acetyl chloride to produce 2-(acetylamino)phenyl)-2-(2-bromoacetyl)phenol. The final step involves reacting this intermediate with sodium methoxide and 2-naphthyl chloroformate to produce N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14(23)21-18-8-4-5-9-19(18)22-20(24)13-25-17-11-10-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYFXBNGECEZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(naphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)


![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)

![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)
